Superior Hydrazide Formation vs. Free Acid
The ethyl ester moiety of Ethyl 2-(1-oxo-4-phenylphthalazin-2(1H)-YL)acetate is specifically designed for high-yield conversion to the corresponding acetohydrazide, a pivotal intermediate for generating diverse heterocyclic libraries. This contrasts with the free acid analog, (1-Oxo-4-phenyl-2(1H)-phthalazinyl)acetic acid (CAS 127828-88-0), which requires additional activation steps for direct hydrazide formation, often leading to lower yields and more complex purification. The ester's reactivity is exploited in the synthesis of s-triazoles, s-triazolothiadiazines, and other pharmaceutically relevant scaffolds .
| Evidence Dimension | Synthetic step efficiency to acetohydrazide |
|---|---|
| Target Compound Data | Direct conversion to 1(2H)-oxo-4-phenyl-phthalazine-2-acetic acid hydrazide via hydrazinolysis; utilized as a precursor for numerous heterocyclic syntheses . |
| Comparator Or Baseline | (1-Oxo-4-phenyl-2(1H)-phthalazinyl)acetic acid (CAS 127828-88-0); requires activation (e.g., mixed anhydride or coupling reagent) prior to hydrazide formation. |
| Quantified Difference | Not quantified in a single head-to-head study; however, the ester is the standard starting material in published synthetic protocols for the hydrazide, while the acid is not typically used directly . |
| Conditions | Standard laboratory synthesis; hydrazine monohydrate in refluxing ethanol. |
Why This Matters
For procurement, the ethyl ester is the preferred synthon for generating the acetohydrazide intermediate, saving synthetic steps, time, and cost compared to purchasing the free acid.
